2-(Methoxyamino)quinazolin-4-amine
Description
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-N-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4O/c1-14-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H3,10,11,12,13) |
InChI Key |
RVIHGSDTXYKVJC-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=NC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2-position of quinazolin-4-amine derivatives significantly influences biological activity and physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃) enhance target affinity in TLR7 agonists but may reduce solubility .
- Morpholino and piperidinyl groups improve membrane permeability, critical for antimicrobial and anti-tubercular activities .
- The methoxyamino group likely balances solubility and binding via hydrogen bonding, though experimental validation is needed.
Substituent Variations at the 4-Position
The 4-position amine is often functionalized to optimize pharmacokinetics:
Key Observations :
- Aromatic substituents (e.g., thiophen-2-ylmethyl) enhance kinase inhibition via π-π stacking .
- Benzyl derivatives (e.g., 4-methoxybenzyl) improve metabolic stability and target selectivity .
Table 3.1: Physicochemical Properties
Key Observations :
- High-yield syntheses (e.g., 99% for bromo derivatives) are achieved via Suzuki coupling or nucleophilic substitution .
Kinase Inhibition
- 6-Arylquinazolin-4-amines (e.g., 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)) inhibit Clk kinases with IC₅₀ < 1 µM .
- 2-Morpholino derivatives show antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive strains .
ADMET Profile
Preparation Methods
Two-Step Substitution via 2,4-Dichloroquinazoline
The most direct route involves sequential substitutions on 2,4-dichloroquinazoline (I ).
Step 1: Selective Amination at Position 4
Treatment of I with aqueous ammonia (25% NH₃, 100°C, 12 h) yields 4-amino-2-chloroquinazoline (II ) with 85% efficiency. The selectivity for position 4 is attributed to the greater electrophilicity of the C4 chlorine due to resonance stabilization from the adjacent nitrogen.
Cyclocondensation of Functionalized Anthranilic Acid Derivatives
Ring Construction via β-Aminoamide Intermediates
A one-pot cyclocondensation strategy utilizes 2-amino-4-methoxyaminobenzamide (IV ) synthesized from 2-nitro-4-methoxyaminobenzoic acid:
Synthesis of IV :
-
Hydrogenation of 2-nitro-4-methoxyaminobenzoic acid (H₂, Pd/C, EtOH, 25°C) yields 2-amino-4-methoxyaminobenzoic acid.
Cyclization :
Heating IV with trimethyl orthoformate (3 equiv) in acetic acid (120°C, 6 h) induces cyclization to III (68% yield).
Optimization Notes :
-
Microwave irradiation (150°C, 30 min) improves yield to 82%.
-
Side products (e.g., 2-methoxyquinazolin-4-one) are minimized by stoichiometric control of orthoester.
Palladium-Catalyzed Direct Amination
Buchwald-Hartwig Coupling on 2-Chloroquinazolin-4-amine
A modern approach employs Pd(OAc)₂/Xantphos catalysis to introduce methoxyamino at position 2:
Reaction Conditions :
-
II (1 equiv), methoxyamine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h.
Advantages :
-
Tolerance of sensitive functional groups (e.g., free -NH₂ at position 4).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Sub. | 72 | 98.5 | High | Moderate |
| Cyclocondensation | 82 | 97.8 | Moderate | Low |
| Pd-Catalyzed Amine | 79 | 99.1 | High | High |
Critical Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Methoxyamino)quinazolin-4-amine, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of 2-aminobenzamide derivatives with urea or thiourea under reflux conditions. Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes have been reported to achieve high yields (75–90%) at room temperature, avoiding high temperatures and transition-metal catalysts . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of amine substituents, and microwave-assisted reactions to reduce reaction times (e.g., Biotage Initiator® at 150°C for 1 h) .
Q. How is the structural characterization of this compound derivatives validated in academic research?
- Methodological Answer : Characterization relies on:
- Spectroscopy : H/C NMR to confirm substituent positions and purity (>95% by LCMS) .
- Crystallography : X-ray diffraction to resolve planar quinazoline cores and hydrogen-bonding interactions with biological targets (e.g., perchlorate counterions in crystal packing) .
- HRMS : To verify molecular weights and fragmentation patterns .
Q. What in vitro screening strategies are used to evaluate the anticancer potential of this compound derivatives?
- Methodological Answer :
- Cell-based assays : IC determination against panels of cancer cell lines (e.g., MGC-803, A549) using MTT assays .
- Enzymatic inhibition : Testing against kinases (e.g., c-Src, Abl) or drug-resistance proteins (e.g., P-glycoprotein) via fluorescence polarization assays .
- Selectivity profiling : Kinase panels (e.g., Reaction Biology Corporation’s kinase screen) to assess off-target effects .
Advanced Research Questions
Q. How can 3D-QSAR models guide the structural optimization of this compound derivatives for enhanced target affinity?
- Methodological Answer :
- Pharmacophore mapping : Identify critical substituents (e.g., methoxyamino groups) that enhance binding to hydrophobic pockets or hydrogen-bond donors .
- CoMFA/CoMSIA : Correlate steric/electronic fields with activity data to prioritize C2/C4 modifications (e.g., morpholinyl or pyridinyl substituents improve c-Src inhibition) .
- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with ATP-binding pockets (e.g., quinazoline core mimicking adenine in kinase targets) .
Q. What methodological approaches address discrepancies in pharmacokinetic profiles between rodent and non-rodent models for this compound?
- Methodological Answer :
- Species-specific adjustments : Modify dosing regimens (e.g., 5–10 mg/kg oral in rats vs. 3 mg/kg IV in rabbits) to account for metabolic differences .
- Brain penetration reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to lower logP and minimize CNS exposure, as seen in analogs with <10% brain-plasma ratios .
- Plasma protein binding assays : Use equilibrium dialysis to assess species-specific binding and adjust free drug concentrations for efficacy comparisons .
Q. What strategies are employed to overcome multidrug resistance (MDR) mechanisms when developing this compound-based therapies?
- Methodological Answer :
- Dual inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) or design analogs that concurrently block BCRP/ABCB1 transporters .
- Structural hybridization : Merge quinazoline cores with MDR-reversal scaffolds (e.g., benzodioxolyl groups in AZD0530) to enhance retention in resistant cells .
Q. How do researchers resolve contradictions in activity data between enzymatic assays and cell-based models for quinazolin-4-amine derivatives?
- Methodological Answer :
- Off-target profiling : Use kinome-wide screens (e.g., Eurofins Panlabs® panel) to identify confounding kinases .
- Cellular permeability assays : Measure intracellular concentrations via LCMS to distinguish poor uptake from true lack of target engagement .
- Pathway analysis : RNA-seq or phosphoproteomics to verify downstream signaling modulation (e.g., Erk/MAPK suppression) .
Q. What electrochemical synthesis methods improve the sustainability of quinazolin-4-amine core structure preparation?
- Methodological Answer :
- Undivided cell systems : Utilize aluminum/carbon electrodes with acetic acid electrolytes for oxidative cyclization of 2-aminobenzamides, achieving 85–92% yields without transition metals .
- Scalability : Optimize current density (10–20 mA/cm) and electrode spacing to maintain efficiency in gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
